molecular formula C7H11N3 B4909257 1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine

1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine

Cat. No.: B4909257
M. Wt: 137.18 g/mol
InChI Key: BEIGXEFEWNKGEV-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a cyclopentanone derivative in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .

Scientific Research Applications

1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,6-Tetrahydro-3-cyclopentapyrazolamine
  • 1-Methyl-1,4,5,6-tetrahydro-cyclopentapyrazole-3-carboxylic acid
  • 3-Methyl-1-butanol

Uniqueness

1,4,5,6-Tetrahydro-1-methyl-3-cyclopentapyrazolamine is unique due to its specific structural features and the presence of a methyl group on the pyrazole ring. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-6-4-2-3-5(6)7(8)9-10/h2-4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIGXEFEWNKGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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